molecular formula C8H6N2O2 B1277498 4-Amino-3-cyanobenzoic acid CAS No. 74192-47-5

4-Amino-3-cyanobenzoic acid

Cat. No. B1277498
CAS RN: 74192-47-5
M. Wt: 162.15 g/mol
InChI Key: SCDUHKOJSMYVPO-UHFFFAOYSA-N
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Description

4-Amino-3-cyanobenzoic acid is a compound that is part of the aminobenzoic acid family, which is known for its utility in promoting hydrogen bonding in crystallization processes. The compound's structure includes an amino group and a cyano group attached to a benzoic acid core, which allows it to participate in various chemical reactions and form adducts with other aromatic compounds .

Synthesis Analysis

The synthesis of compounds related to 4-amino-3-cyanobenzoic acid often involves reactions with other functional groups to create a diverse range of products. For instance, 4-aminobenzoic acid has been shown to react with α,β-acetylenic γ-hydroxy nitriles to afford cyanomethylhydroxyalkyl ketone esters and functionalized amino acids, demonstrating the reactivity of the amino group in facilitating transformations . Additionally, the reaction of 2-aminobenzimidazole with ethyl cyanoacetate provides an efficient synthesis route to 4-amino-1H-benzo[4,5]imidazo[1,2-a]pyrimidin-2-one, which can be further linked to various aniline derivatives to prepare novel dyes .

Molecular Structure Analysis

The molecular structure of 4-amino-3-cyanobenzoic acid and its derivatives is characterized by the presence of an amino group and a cyano group, which can influence the overall geometry and electronic distribution of the molecule. In related compounds, X-ray diffraction methods have been used to determine the structures of cocrystals formed with 4-aminobenzoic acid, revealing the orientation of the carboxyl group with respect to the aromatic plane and the formation of hydrogen-bonded networks .

Chemical Reactions Analysis

4-Amino-3-cyanobenzoic acid can undergo various chemical reactions due to the presence of reactive functional groups. For example, 4-aminobenzoic acid has been used as an organic catalyst in the one-pot conversion of α,β-acetylenic γ-hydroxy nitrile to 5-amino-2,2-dimethyl-3(2H)-furanone, showcasing its catalytic activity . Furthermore, cyano complexes have been involved in four-component condensation reactions with isocyanides, aldehydes, and amines to yield 4-aminoimidazolin-2-ylidene complexes, indicating the versatility of the cyano group in participating in complex reaction schemes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-amino-3-cyanobenzoic acid are influenced by its functional groups. The amino group can engage in hydrogen bonding, which is crucial for the formation of cocrystals and affects the solubility and crystallization behavior of the compound . The cyano group contributes to the compound's reactivity and can participate in nucleophilic addition reactions. Spectroscopic techniques such as UV-vis, FT-IR, and NMR are commonly used to characterize the compounds and study the effects of substituents on their absorption properties .

Scientific Research Applications

  • Organic Chemistry

    • Benzoic acid derivatives are often used as building blocks in the synthesis of more complex molecules . “4-Amino-3-cyanobenzoic acid” could potentially be used in the synthesis of various organic compounds.
  • Pharmaceuticals

    • Many pharmaceuticals are synthesized using benzoic acid derivatives . “4-Amino-3-cyanobenzoic acid” could potentially be used in the development of new drugs or treatments.
  • Dyes

    • Benzoic acid derivatives can be used in the synthesis of dyes . “4-Amino-3-cyanobenzoic acid” could potentially be used in the production of new dyes.
  • Polymers

    • Benzoic acid derivatives can be used in the synthesis of polymers . “4-Amino-3-cyanobenzoic acid” could potentially be used in the production of new polymers.
  • Liquid Crystals

    • Benzoic acid derivatives can be used in the synthesis of liquid crystals . “4-Amino-3-cyanobenzoic acid” could potentially be used in the production of new liquid crystals.
  • Plant Biology

    • Some research suggests that cyanobenzoic acid derivatives can affect the growth of certain plants . “4-Amino-3-cyanobenzoic acid” could potentially be used in plant biology research.
  • Medicinal Chemistry

    • “4-Amino-3-cyanobenzoic acid” could potentially be used in the synthesis of new drugs or treatments. Many pharmaceuticals are synthesized using benzoic acid derivatives .
  • Material Science

    • This compound could potentially be used in the production of new materials. For example, it could be used in the synthesis of polymers .
  • Biochemistry

    • “4-Amino-3-cyanobenzoic acid” could potentially be used in biochemical research. For example, it could be used in studies investigating the synthesis of folate by bacteria, plants, and fungi .
  • Agriculture

    • Some research suggests that cyanobenzoic acid derivatives can affect the growth of certain plants . “4-Amino-3-cyanobenzoic acid” could potentially be used in agricultural research.

Safety And Hazards

4-Amino-3-cyanobenzoic acid is considered hazardous. It may cause skin irritation, serious eye damage, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Relevant Papers The compound 4-Amino-3-cyanobenzoic acid has been mentioned in several peer-reviewed papers . For instance, one study investigated the inhibitory effect of 3-Cyanobenzoic Acid on the initial growth of maize seedlings and its biochemical impacts on antioxidant and energy metabolisms .

properties

IUPAC Name

4-amino-3-cyanobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c9-4-6-3-5(8(11)12)1-2-7(6)10/h1-3H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCDUHKOJSMYVPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40434446
Record name 4-AMINO-3-CYANOBENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40434446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-3-cyanobenzoic acid

CAS RN

74192-47-5
Record name 4-Amino-3-cyanobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74192-47-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-AMINO-3-CYANOBENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40434446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-3-cyanobenzoic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AGL5HZL9PF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
JN Philoppes, PF Lamie - Bioorganic chemistry, 2019 - Elsevier
… of o-aminophenol 1a or o-aminothiophenol 1b with 4-aminobenzoic acid derivatives namely, 4-aminobenzoic acid,4-amino-3-methylbenzoic acid, 4-amino-3-cyanobenzoic acid and 4-…
Number of citations: 36 www.sciencedirect.com
J Crosby, J Moilliet, JS Parratt, NJ Turner - Journal of the Chemical …, 1994 - pubs.rsc.org
… A yellow solid was isolated and shown by 'H NMR spectroscopy to be a mixture of 4-amino-3cyanobenzoic acid 43a and 6-amino-3-cyanobenzoic acid 43b (2: 1) (231 mg, 1.43 mmol, …
Number of citations: 104 pubs.rsc.org
AB Serbin, AN Flerova, VN Yarosh… - Polymer Science …, 1983 - Elsevier
… 4-Amino-3-cyanobenzoic acid was similarly obtained from p-aminobenzoic acid. An attempt … subsequent intramolecular cyclizaVion of 4-amino-3-cyanobenzoic acid was canied out in …
Number of citations: 1 www.sciencedirect.com
A Padwa, M Dimitroff, AG Waterson… - The Journal of Organic …, 1997 - ACS Publications
… 4-Amino-3-cyanobenzoic Acid Methyl Ester (21). To a solution containing 0.18 g (0.93 mmol) of 4-amino-5-cyano-1-hydroxycyclohexa-2,4-dienecarboxylic acid methyl ester (12) in 10 …
Number of citations: 147 pubs.acs.org
T Wu - 1999 - search.proquest.com
Several approaches to the synthesis of 2-aminofuran systems have been described and a variety of 2-aminofurans were prepared and their Diels-Alder behavior examined. 5-Amino-2-…
Number of citations: 0 search.proquest.com

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